2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride is a compound of significant interest in the field of organic chemistry and medicinal research. Its chemical formula is , with a molecular weight of approximately 272.68 g/mol. This compound is categorized as an imidazole derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antifungal properties.
This compound can be sourced from various chemical suppliers, including American Elements and Santa Cruz Biotechnology. It falls under the classification of organic compounds, specifically imidazole derivatives, which are often utilized in pharmaceuticals due to their ability to interact with biological systems effectively.
The synthesis of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride features:
The structural representation can be summarized as follows:
The compound can participate in various chemical reactions typical for imidazole derivatives, such as:
Reactions involving this compound often require specific catalysts or conditions to enhance yield and selectivity. For instance, Lewis acids may be employed to facilitate certain transformations.
The mechanism of action for compounds like 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride typically involves:
Research indicates that similar imidazole derivatives exhibit significant inhibition against various biological targets, suggesting potential efficacy in therapeutic applications.
Key chemical properties include:
This compound has potential applications in:
The systematic chemical name 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride provides a complete description of the compound's molecular architecture according to IUPAC conventions. The base structure features an imidazole ring substituted at the N1 position with a difluoromethyl group (–CF₂H), a potent bioisostere known to enhance metabolic stability and membrane permeability. At the C2 position of this heterocycle, an ethyl ketone linker bridges to a terminal phenyl ring, forming an aryl ketone moiety. The hydrochloride salt formation, confirmed by the molecular formula C₁₂H₁₁ClF₂N₂O [1], protonates the imidazole nitrogen, enhancing the compound's crystallinity and aqueous solubility. Key structural features include:
Table 1: Nomenclature and Structural Descriptors
Descriptor Type | Value |
---|---|
Systematic Name | 2-[1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride |
CAS Registry Number | 1170005-86-3 [1] |
Molecular Formula | C₁₂H₁₁ClF₂N₂O |
Molecular Weight | 272.68 g/mol [1] |
SMILES Notation | Cl.O=C(Cc1nccn1C(F)F)c1ccccc1 [1] |
Key Functional Groups | Difluoromethylimidazole, Aryl ketone, Hydrochloride salt |
The presence of the difluoromethyl group (–CF₂H) distinguishes this compound from simpler imidazole derivatives like 2-(1H-imidazol-2-yl)-1-phenylethan-1-one (C₁₁H₁₀N₂O) [2]. This fluorine substitution significantly alters electronic properties—the strong electron-withdrawing effect reduces basicity at the imidazole nitrogen while enhancing dipole moments critical for target binding. The hydrochloride salt further modifies these properties, creating a zwitterionic character that improves lattice energy for solid-state stability.
Difluoromethyl-substituted heterocycles emerged as strategic pharmacophores in the early 2000s, addressing limitations of earlier fluorinated building blocks. The difluoromethyl group (–CF₂H) represented an advancement over trifluoromethyl (–CF₃) groups by introducing a metabolically stable hydrogen-bond donor while retaining desirable lipophilicity and electronegativity [3]. This balance proved pivotal in antiviral and antimicrobial agents, particularly HIV inhibitors where imidazole derivatives served as core scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors [3]. Patent activity surged around 2010–2015, exemplified by US20140142085A1, which specifically claimed difluoromethyl-imidazole derivatives as key intermediates for HIV therapeutics due to their enhanced metabolic stability and target binding affinity compared to non-fluorinated analogs [3].
The evolution continued with 2,4-pyrimidinediamine compounds (US8835430B2) incorporating difluoromethyl heterocycles to optimize kinase inhibition profiles [4]. The structural trajectory shows a shift from simple fluorinated aromatics to targeted incorporation of –CF₂H into bioactive heterocycles, leveraging fluorine’s ability to modulate pKa, membrane permeability, and oxidative stability. The subject compound exemplifies this design philosophy, combining the hydrogen-bonding capability of the imidazole ring with the stereoelectronic effects of geminal difluorination.
Table 2: Evolution of Difluoromethyl Heterocycles in Drug Discovery
Time Period | Development Milestone | Therapeutic Application |
---|---|---|
Pre-2000 | Trifluoromethyl (–CF₃) as dominant fluorinated group | Metabolic stabilization |
2000–2010 | Rational design of –CF₂H as H-bond donor with high σI values | NNRTIs for HIV [3] |
2010–Present | Difluoromethyl-heterocycle hybrids as privileged scaffolds | Kinase inhibitors [4] |
The conversion of organic bases to hydrochloride salts is a cornerstone of pharmaceutical optimization, directly impacting critical bioavailability parameters. For 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one, hydrochloride salt formation serves three primary functions:
While hydrochloride salts dominate pharmaceutical development due to chloride’s low toxicity, potential disadvantages include pH-dependent precipitation in alkaline environments and corrosivity during manufacturing. Nevertheless, for this difluoromethylimidazole derivative, the hydrochloride form represents a strategic compromise between solubility enhancement and developmental feasibility, aligning with industry practices for nitrogen-rich heterocycles [3] [5].
Table 3: Impact of Hydrochloride Salt Formation on Key Pharmaceutical Properties
Property | Free Base | Hydrochloride Salt | Functional Advantage |
---|---|---|---|
Solubility (aq.) | Low (often <0.1 mg/mL) | Moderate-High (>1–10 mg/mL) | Enhanced dissolution and absorption |
Melting Point | Often amorphous or low-melting | Elevated and sharp (crystalline) | Improved purity and stability |
Hygroscopicity | Frequently high | Reduced | Easier handling and formulation |
Oral Bioavailability | Variable, often low | Generally improved | Higher Cₘₐₓ and AUC |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1